molecular formula C17H22N2O2 B2964124 N-benzyl-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide CAS No. 1251547-01-9

N-benzyl-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide

Cat. No. B2964124
CAS RN: 1251547-01-9
M. Wt: 286.375
InChI Key: UMZQDYZHVOGAQD-UHFFFAOYSA-N
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Description

N-benzyl-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide, also known as BPP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. BPP belongs to the class of piperidine derivatives and has been shown to exhibit various biological activities, making it a promising molecule for further investigation.

Mechanism of Action

N-benzyl-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide has been shown to exert its effects by binding to certain receptors in the brain, including the GABA-A receptor and the dopamine receptor. N-benzyl-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide has been shown to enhance the activity of GABA, which is an inhibitory neurotransmitter, leading to a decrease in neuronal excitability. Additionally, N-benzyl-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide has been shown to modulate the activity of dopamine, which is involved in the regulation of various physiological processes, including movement and reward.
Biochemical and Physiological Effects:
N-benzyl-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide has been shown to exhibit various biochemical and physiological effects, including the modulation of neurotransmitter activity, the regulation of ion channels, and the inhibition of certain enzymes. N-benzyl-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide has been shown to have a high affinity for the GABA-A receptor, leading to an increase in GABA-mediated inhibition. Additionally, N-benzyl-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide has been shown to inhibit certain enzymes, such as monoamine oxidase, which is involved in the metabolism of neurotransmitters.

Advantages and Limitations for Lab Experiments

N-benzyl-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide has several advantages for use in laboratory experiments, including its high purity and yield, its well-established synthesis method, and its ability to modulate the activity of various neurotransmitters. However, N-benzyl-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide also has limitations, including its potential toxicity and the need for further investigation to fully understand its mechanism of action.

Future Directions

There are several future directions for research on N-benzyl-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide, including the investigation of its potential applications in the treatment of neurological disorders, the development of new synthesis methods, and the exploration of its effects on other physiological processes. Additionally, further investigation is needed to fully understand the mechanism of action of N-benzyl-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide and its potential side effects.

Synthesis Methods

N-benzyl-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide can be synthesized through a multi-step process involving the reaction of piperidine with various reagents. One such method involves the reaction of piperidine with benzyl chloride, followed by the reaction with propargyl alcohol and then with chloroformate to yield N-benzyl-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide. This synthesis method has been described in various literature sources and has been shown to yield N-benzyl-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide with high purity and yield.

Scientific Research Applications

N-benzyl-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide has been shown to exhibit various biological activities, including anticonvulsant, analgesic, and anxiolytic effects. Additionally, N-benzyl-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide has been shown to have potential applications in the treatment of certain neurological disorders, such as epilepsy and Parkinson's disease. N-benzyl-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide has been shown to modulate the activity of certain neurotransmitters, including gamma-aminobutyric acid (GABA) and dopamine, which are involved in the regulation of various physiological processes.

properties

IUPAC Name

N-benzyl-4-(prop-2-ynoxymethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-2-12-21-14-16-8-10-19(11-9-16)17(20)18-13-15-6-4-3-5-7-15/h1,3-7,16H,8-14H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMZQDYZHVOGAQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCC1CCN(CC1)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide

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